molecular formula C8H7BrIN3 B12850004 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine

7-bromo-4-iodo-1-methyl-1H-indazol-3-amine

Cat. No.: B12850004
M. Wt: 351.97 g/mol
InChI Key: BRYDMTOJLNAMMI-UHFFFAOYSA-N
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Description

7-Bromo-4-iodo-1-methyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. This particular compound, with its unique bromine and iodine substitutions, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: Starting with 2-bromo-4-iodoaniline, the compound undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Cyclization: The amine is then subjected to cyclization with appropriate reagents to form the indazole ring.

    Methylation: The final step involves methylation at the nitrogen atom to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-iodo-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substitutions make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in the development of new pharmaceuticals. Its derivatives have been studied for their anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways involved in cell proliferation and survival, making it effective in anti-cancer applications. The exact pathways and targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
  • 7-Bromo-4-fluoro-1-methyl-1H-indazol-3-amine
  • 7-Bromo-4-methyl-1H-indazol-3-amine

Uniqueness

Compared to these similar compounds, 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine stands out due to the presence of both bromine and iodine atoms. This unique substitution pattern can influence its reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C8H7BrIN3

Molecular Weight

351.97 g/mol

IUPAC Name

7-bromo-4-iodo-1-methylindazol-3-amine

InChI

InChI=1S/C8H7BrIN3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12-13/h2-3H,1H3,(H2,11,12)

InChI Key

BRYDMTOJLNAMMI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C(=N1)N)I)Br

Origin of Product

United States

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